N-(Adamantan-1-yl)-4-aminobenzamide
Overview
Description
“N-(Adamantan-1-yl)-4-aminobenzamide” is a chemical compound with the molecular formula C17H21NO . It is also known as “Aminosupersilane” and is used as a reagent in cross-electrophile coupling reactions .
Synthesis Analysis
The synthesis of “N-(Adamantan-1-yl)-4-aminobenzamide” involves reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . This process leads to significant increases in yields and a reduction in reaction times .Molecular Structure Analysis
The molecular structure of “N-(Adamantan-1-yl)-4-aminobenzamide” has been confirmed through various analytical methods such as nuclear magnetic resonance, infra-red, and mass spectral data .Chemical Reactions Analysis
“N-(Adamantan-1-yl)-4-aminobenzamide” is synthesized via a nucleophilic addition/substitution reaction . The use of microwave irradiation in this process leads to significant increases in yields and a reduction in reaction times .Physical And Chemical Properties Analysis
“N-(Adamantan-1-yl)-4-aminobenzamide” is a compound with a molecular weight of 255.35 g/mol . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Application 1: Anti-Dengue Virus Activity
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives have been studied for their potential as inhibitors of the dengue virus (DENV). This research is of great importance due to the increasing incidence of dengue fever, a major public health concern in many tropical and subtropical regions .
- Methods of Application or Experimental Procedures : The compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation led to significant increases in yields and a reduction in reaction times .
- Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM and 42.8 µM) and low cytotoxicity (CC50 < 100 µM) . Possible mechanisms of action are also proposed, which are based on the biological results and molecular docking studies .
Application 2: Synthesis of Unsaturated Adamantane Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives are used in the synthesis of unsaturated adamantane derivatives . These compounds are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds .
- Methods of Application or Experimental Procedures : The synthesis of unsaturated adamantane derivatives involves various methods, including the dehydrogenation of adamantane itself, oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
- Results or Outcomes : The synthesis of unsaturated adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .
Application 3: Synthesis of Adamantane Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : N-(Adamantan-1-yl)-4-aminobenzamide and its derivatives are used in the synthesis of adamantane derivatives . These compounds are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds .
- Methods of Application or Experimental Procedures : The synthesis of adamantane derivatives involves various methods, including the dehydrogenation of adamantane itself, oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
- Results or Outcomes : The synthesis of adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .
properties
IUPAC Name |
N-(1-adamantyl)-4-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLISZLBSUORER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218939 | |
Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(Adamantan-1-yl)-4-aminobenzamide | |
CAS RN |
68835-57-4 | |
Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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